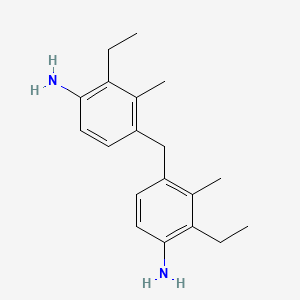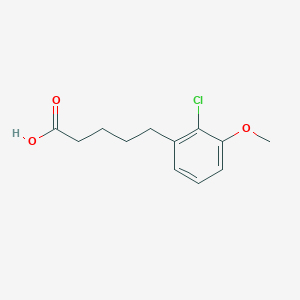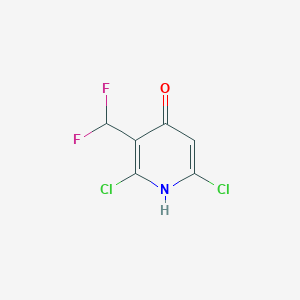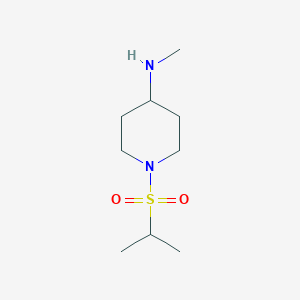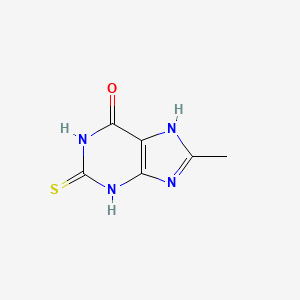![molecular formula C5H5N5O B13092834 [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- CAS No. 59105-03-2](/img/structure/B13092834.png)
[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- is a heterocyclic compound that belongs to the triazolotriazine family. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The structure of this compound consists of a triazole ring fused to a triazine ring, with a methyl group attached to the nitrogen atom at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with cyanogen bromide, followed by methylation using methyl iodide. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other substituents using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Alkyl halides, dimethylformamide (DMF) as a solvent, potassium carbonate as a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolotriazine derivatives.
Substitution: Formation of substituted triazolotriazine derivatives with various functional groups.
科学的研究の応用
Chemistry: In chemistry, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are involved in disease pathways, making it a candidate for drug development.
Medicine: In medicine, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- is being investigated for its potential therapeutic effects. It has been explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its stability and reactivity make it suitable for various applications, including the production of polymers and advanced materials.
作用機序
The mechanism of action of [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt disease pathways, leading to therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
- [1,2,4]triazolo[4,3-b][1,2,4]triazine
- [1,2,4]triazolo[3,4-c][1,2,4]triazine
- [1,2,4]triazolo[4,3-c][1,2,4]triazine
Comparison: Compared to these similar compounds, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl- exhibits unique properties due to the position of the methyl group and the specific fusion of the triazole and triazine rings. These structural differences can lead to variations in reactivity, stability, and biological activity, making it a distinct and valuable compound for research and industrial applications.
特性
CAS番号 |
59105-03-2 |
|---|---|
分子式 |
C5H5N5O |
分子量 |
151.13 g/mol |
IUPAC名 |
1-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one |
InChI |
InChI=1S/C5H5N5O/c1-9-5-6-3-8-10(5)4(11)2-7-9/h2-3H,1H3 |
InChIキー |
GARDHEHTARWJLD-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NC=NN2C(=O)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13092764.png)
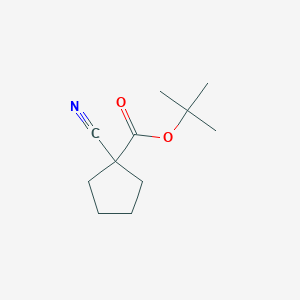
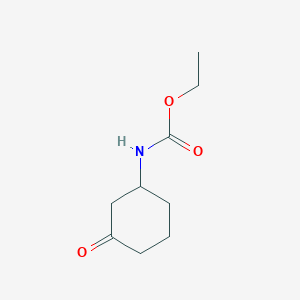

![Ethyl 6-fluoro-3-oxobicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13092788.png)
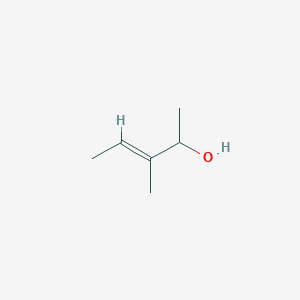
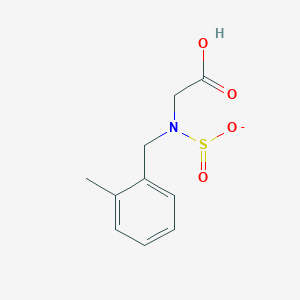
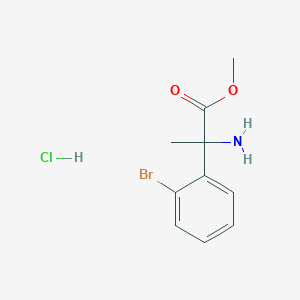
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
